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Compound of Interest

methyl (2R)-2-hydroxy-4-
Compound Name:

methylpentanoate
CAS No.: 112529-90-5
Cat. No.: B3082433

Get Quote

Introduction & Chemical Identity

Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical
chiral building block used in the synthesis of depsipeptides, pharmaceutical intermediates, and
flavor compounds. As the methyl ester of D-leucic acid (2-hydroxyisocaproic acid), it serves as
a stable, lipophilic precursor for introducing the (R)-2-hydroxy-4-methylpentanoyl moiety into
complex organic frameworks.

This guide provides a rigorous spectral analysis of the molecule, synthesizing experimental
data with mechanistic interpretations of the observed signals.

Chemical Profile
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Specification

IUPAC Name

Methyl (2R)-2-hydroxy-4-methylpentanoate

Common Name

Methyl D-Leucate

112529-90-5 (2R-isomer); 40348-72-9

CAS Number -~
(racemate/unspecified)
C
H

Molecular Formula
O

Molecular Weight 146.19 g/mol

Chirality (R)-enantiomer

Physical State

Colorless to pale yellow liquid

Boiling Point

~72-74 °C at 12 mmHg (est.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H and

C NMR spectra of Methyl D-Leucate are characterized by the distinct shielding patterns of the

isobutyl tail and the deshielding effects of the

-hydroxy ester functionality.

H NMR Analysis (400 MHz, CDCI )

The presence of the chiral center at C2 renders the methylene protons at C3 diastereotopic (

and

), often resulting in complex splitting patterns rather than simple doublets.
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Expert Insight: The coupling constant of the C2 proton (

Hz) reflects the gauche/anti conformational equilibrium with the C3 methylene protons. In high-
precision drug synthesis, monitoring the resolution of the C3 diastereotopic protons can serve
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as a quick check for racemization, as the enantiomer would show identical shifts but the
racemate might show peak broadening or splitting in chiral solvents.

C NMR Analysis (100 MHz, CDCI )

Shift (
Assignment Type Notes
» Ppm)
Terminal methyls (ma
21.6,23.2 C5, C4-Me CH memy (may
appear distinct).
Methine of isobutyl
24.6 C4 CH
group.
43.6 C3 CH Methylene bridge.
CH
52.4 OMe Methyl ester carbon.
69.2 C2 CH -Carbon (bearing OH).
Carbonyl carbon
176.1 C1 C=0

(Ester).

Mass Spectrometry (MS) Profile
The fragmentation of Methyl D-Leucate under Electron lonization (El, 70 eV) is driven by
-cleavage relative to the hydroxyl and ester groups. The molecular ion (

) is typically weak or absent.

Key Fragmentation Pathways

o -Cleavage (Loss of COOMe): Cleavage of the C1-C2 bond yields the stable oxonium ion
fragment (

).
e -Cleavage (Loss of Isobutyl): Cleavage of the C2-C3 bond yields the fragment at

89.
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* McLafferty-Type Rearrangement: Less common in
-hydroxy esters but can lead to loss of neutral alkene fragments.

Dominant lons:

o 87: Base peak (typically). Corresponds to the loss of the methoxycarbonyl group (
) or the isobutyl group depending on the specific pathway dominance. In
-hydroxy methyl esters, the ion

is favored. For Leucate (

), this mass is

e 129: Loss of OH (

).
» 43: Isopropyl cation (

), characteristic of the isobutyl tail.

Fragmentation Logic Diagram

Molecular lon (M+)
m/z 146

a-Cleavage (C1-C2) p-Cleavage (C2-C3) \Alkyl Fragmentation

Fragment A
[M - COOMe]+
m/z 87
(Base Peak)

Fragment B
[M - Isobutyl]+
m/z 89

Fragment C
[C3H7]+
m/z 43
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Figure 1: Primary mass spectral fragmentation pathways for Methyl (2R)-2-hydroxy-4-
methylpentanoate.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the ester and hydroxyl functionalities.

Wavenumber (cm
Vibration Mode Functional Group Description

)

Broad band, intensity
3450 — 3550 O-H Stretch Alcohol ] ) )
varies with H-bonding.

Strong absorptions
2955, 2870 C-H Stretch Alkyl from isobutyl and
methyl groups.

Sharp, strong peak.
1735 -1750 C=0 Stretch Ester Characteristic of
aliphatic esters.

Strong stretching
1200 — 1260 C-O Stretch Ester/Alcohol vibrations of the C-O-
C and C-O-H bonds.

Chiral Analysis & Optical Rotation

Validating the stereochemistry is paramount, as the (S)-enantiomer (L-Leucic acid derivative) is
a common impurity or alternative product.

e Specific Rotation

(c = 1.0, CHCI

)

o Note: The (S)-enantiomer typically exhibits
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o Protocol: Ensure the sample is strictly anhydrous; moisture can affect the rotation value
due to H-bonding changes.

Synthesis & Isolation Protocol

To obtain high-purity spectral standards, the following synthesis via diazotization of D-Leucine
Is recommended. This method proceeds with retention of configuration due to the neighboring
group participation of the carboxylate, forming a transient

-lactone species.

Workflow Diagram

D-Leucine Diazotization N2 displacement D-Leucic Acid Esterification Fischer Esterification . (VGRS
(2R-Amino Acid) (NaNO2, H2S04, 0°C) (Retention of Config) (MeOH, H+, Reflux) = (>98% ee)

Click to download full resolution via product page
Figure 2: Synthetic route from D-Leucine to Methyl D-Leucate preserving stereochemistry.
Step-by-Step Methodology
» Diazotization (Acid Formation):
o Dissolve D-Leucine (10 mmol) in IM H

SO
at 0°C.

o Dropwise add aqueous NaNO

(1.5 eq) over 30 mins. Maintain temp < 5°C to prevent side reactions.

o Stir 3h at 0°C, then overnight at RT.

o Extract with Et
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O (3x). Dry organic layer (MgSO
) and concentrate to yield D-Leucic acid (solid).

o Esterification:

o

Dissolve the crude acid in anhydrous Methanol.

o Add catalytic conc. H

SO
(or Acetyl Chloride to generate HCI in situ).

o Reflux for 4 hours.

o Concentrate, redissolve in Et

O, wash with sat. NaHCO

(removes unreacted acid).

o

Dry and concentrate.
 Purification:

o Distillation under reduced pressure (bulb-to-bulb, Kugelrohr) is preferred over column
chromatography to avoid hydrolysis or racemization on acidic silica.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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